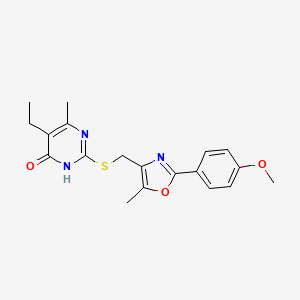
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-ethyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a pyrimidine derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound contains multiple functional groups that contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The presence of an oxazole and a methoxyphenyl moiety enhances its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3S |
| Molecular Weight | 378.47 g/mol |
| CAS Number | 1105233-35-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Reaction conditions may include elevated temperatures and bases like triethylamine or sodium hydride to facilitate the reactions. Purification is commonly achieved through column chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Activity
Pyrimidine derivatives are also noted for their antiviral properties. Preliminary studies suggest that this compound may interfere with viral replication processes, making it a candidate for further investigation as an antiviral agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, some derivatives have shown promise in inhibiting kinases or other enzymes involved in cancer progression.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of pyrimidine derivatives on cancer cell lines, demonstrating that modifications to the pyrimidine structure can enhance cytotoxicity against breast cancer cells.
- Antiviral Screening : Research conducted by the National Institutes of Health assessed various pyrimidine compounds for antiviral activity against influenza viruses, finding that certain modifications significantly increased efficacy.
- Enzyme Inhibition : A recent article in Bioorganic & Medicinal Chemistry detailed the inhibitory effects of related compounds on protein kinases, suggesting potential applications in targeted cancer therapies.
特性
IUPAC Name |
5-ethyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-5-15-11(2)20-19(22-17(15)23)26-10-16-12(3)25-18(21-16)13-6-8-14(24-4)9-7-13/h6-9H,5,10H2,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFWQTQPHVJHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














